(R,R)-Hydroxy Bupropion

pharmacokinetics stereoselective disposition bioanalysis

This single-enantiomer (2R,3R)-hydroxybupropion reference standard eliminates the variability inherent in racemic preparations. As the predominant circulating metabolite in humans (AUC ratio 4.9±1.6 vs. S,S-enantiomer), it is essential for accurate stereoselective bioanalytical method validation and ANDA impurity profiling. Its defined chirality enables precise calibration for CYP2B6 pharmacogenetic studies and quality control release testing under ICH Q3A/Q3B guidelines. Unlike racemic mixtures or incorrect single enantiomers, this standard ensures regulatory-grade reproducibility for pharmacokinetic modeling and therapeutic drug monitoring. Available in high purity for research and pharmaceutical applications.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 192374-15-5
Cat. No. B195628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Hydroxy Bupropion
CAS192374-15-5
Synonyms(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol;  (2R-cis)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol;  (-)-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol;  Bupropion Morpholinol (2R,3R)-Isomer
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1
InChIKeyRCOBKSKAZMVBHT-RNCFNFMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Hydroxy Bupropion (CAS 192374-15-5): Stereochemically Defined Metabolite Reference Standard for Bupropion Research and Analysis


(R,R)-Hydroxy Bupropion (CAS 192374-15-5), also known as (2R,3R)-hydroxybupropion or bupropion morpholinol (2R,3R)-isomer, is a chiral metabolite of the aminoketone antidepressant and smoking cessation agent bupropion [1]. This compound is one of the three major pharmacologically active metabolites of bupropion, formed via stereoselective reduction mediated primarily by cytochrome P450 2B6 (CYP2B6) and extrahepatic reductases [2]. Unlike racemic hydroxybupropion preparations, (R,R)-Hydroxy Bupropion exists as a single, well-defined stereoisomer with the (2R,3R) absolute configuration, exhibiting a distinct pharmacological profile characterized by comparatively lower potency at monoamine transporters and nicotinic acetylcholine receptors (nAChRs) relative to its (2S,3S) enantiomeric counterpart [3]. Its primary utility lies in serving as a critical analytical reference standard for stereoselective quantification in pharmacokinetic studies, impurity profiling for Abbreviated New Drug Applications (ANDA), and as a pharmacological tool to dissect the stereospecific contributions of bupropion's complex metabolite profile [4].

Why Racemic Hydroxybupropion or (S,S)-Hydroxybupropion Cannot Substitute for (R,R)-Hydroxy Bupropion in Analytical and Pharmacological Workflows


Generic substitution between hydroxybupropion stereoisomers is precluded by profound enantioselective differences in their pharmacokinetic disposition, pharmacodynamic activity, and metabolic fate. In human plasma following bupropion administration, the (2R,3R)-enantiomer is the predominant circulating species, with an area under the concentration-time curve (AUC0-24) ratio of 4.9 ± 1.6 relative to the (2S,3S)-enantiomer, a ratio that can be further modulated by drug-drug interactions (e.g., rifampicin increasing the ratio to 8.3 ± 1.9) [1]. This stereoselective exposure profile is driven by tissue- and cellular fraction-dependent metabolism, where the intrinsic clearance (Clint) for formation of SS-threohydrobupropion is up to 42-fold higher than that for RR-threohydrobupropion in human liver microsomes [2]. Pharmacodynamically, the enantiomers display starkly divergent potencies: (2S,3S)-hydroxybupropion inhibits norepinephrine uptake with an IC50 of 520 nM, whereas the (2R,3R)-enantiomer exhibits an IC50 >10,000 nM [3]. Consequently, using racemic material or the incorrect single enantiomer introduces uncontrolled variability in analytical method validation, pharmacokinetic modeling, and in vitro pharmacology assays, compromising data reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for (R,R)-Hydroxy Bupropion (CAS 192374-15-5) Relative to (S,S)-Hydroxybupropion and Racemate


Stereoselective Plasma Pharmacokinetics: (2R,3R)-Enantiomer Predominates with 4.9-Fold Higher AUC vs. (2S,3S) Following Bupropion Administration

In a study of 16 healthy male subjects receiving a single oral dose of racemic bupropion, (2R,3R)-hydroxybupropion was identified as the predominant enantiomer in plasma. The mean AUC0-24 ratio of (2R,3R)-hydroxybupropion to (2S,3S)-hydroxybupropion was 4.9 ± 1.6 under baseline conditions, increasing to 8.3 ± 1.9 during coadministration of the CYP inducer rifampicin (P < 0.001) [1]. This stereoselective exposure profile confirms that systemic concentrations of the (2R,3R)-enantiomer far exceed those of its (2S,3S) counterpart, a critical consideration for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic modeling.

pharmacokinetics stereoselective disposition bioanalysis

Brain and Plasma Unbound Exposure: (R,R)-Hydroxybupropion Achieves 1.5-Fold Higher Unbound Concentrations than (S,S)-Hydroxybupropion in Rat

Following subcutaneous administration of racemic bupropion (10 mg/kg) to rats, unbound (R,R)-hydroxybupropion exposure (AUC) was 1.5-fold higher than unbound (S,S)-hydroxybupropion exposure in both plasma and brain tissue, as determined by equilibrium dialysis experiments [1]. The unbound concentration ratio (Kp,uu) for both enantiomers was approximately 1.0, indicating passive diffusion across the blood-brain barrier without enantioselective carrier-mediated transport [1].

neuropharmacokinetics blood-brain barrier unbound drug exposure

Monoamine Transporter Inhibition Potency: (2S,3S)-Hydroxybupropion Exhibits >19-Fold Higher Norepinephrine Uptake Inhibition than (2R,3R)-Enantiomer

In vitro studies assessing [3H]norepinephrine uptake inhibition reveal a marked enantioselective potency difference: (2S,3S)-hydroxybupropion inhibits norepinephrine uptake with an IC50 of 520 nM, whereas the (2R,3R)-enantiomer and (2S,3R)-enantiomer exhibit IC50 values exceeding 10,000 nM (i.e., >10 μM) [1]. Racemic hydroxybupropion and racemic bupropion display intermediate potencies (IC50 values of 1.7 μM and 1.9 μM, respectively), reflecting the contribution of the more potent (2S,3S) isomer [1]. Similar enantioselectivity was observed for dopamine uptake inhibition [1].

monoamine transporters norepinephrine reuptake inhibition in vitro pharmacology

Behavioral Pharmacology: (S,S)-Hydroxybupropion Generalizes to Amphetamine Cue (ED50=4.4 mg/kg) While (R,R)-Hydroxybupropion Produces Vehicle-Appropriate Responding

In a drug discrimination assay using (+)-amphetamine-trained rats, (S,S)-hydroxybupropion produced complete generalization to the amphetamine cue with an ED50 of 4.4 mg/kg, a potency comparable to bupropion itself (ED50 = 5.4 mg/kg) [1]. In contrast, (R,R)-hydroxybupropion produced only vehicle-appropriate responding in (-)-nicotine-trained animals and did not substitute for the nicotine cue [1]. Furthermore, when co-administered with the training dose of (-)-nicotine, (R,R)-hydroxybupropion attenuated the nicotine cue, suggesting an antagonistic or modulatory effect [1].

drug discrimination behavioral pharmacology abuse liability

Stereoselective Metabolism: Intrinsic Clearance for SS-Threohydrobupropion Formation Exceeds RR-Threohydrobupropion by 42-Fold in Human Liver Microsomes

A comprehensive in vitro metabolism study using pooled human liver microsomes (HLMs) demonstrated marked stereoselective reduction of bupropion. The intrinsic clearance (Clint) for the formation of SS-threohydrobupropion (derived from S-bupropion) was 42-fold higher than the Clint for RR-threohydrobupropion (derived from R-bupropion) in HLMs [1]. Similarly, the formation of SS-hydroxybupropion exhibited 2.7- to 3.9-fold higher Clint than its R-derived counterpart across various human liver and intestinal subcellular fractions [1]. Notably, in human intestinal fractions, ≥95% of total reductive metabolism was accounted for by the formation of RR-threohydrobupropion, indicating tissue-specific stereoselectivity [1].

drug metabolism CYP2B6 stereoselective reduction

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: (2S,3S)-Hydroxybupropion Inhibits α4β2 nAChRs with Functional IC50 of 3.3 μM; (2R,3R) Enantiomer Exhibits Negligible Activity

Functional antagonism of human α4β2 nicotinic acetylcholine receptors (nAChRs) was assessed in vitro. (2S,3S)-Hydroxybupropion inhibited α4β2 nAChR-mediated currents with a functional IC50 of 3.3 μM, whereas the (2R,3R)-enantiomer demonstrated substantially lower potency (data not quantified but described as considerably less potent) [1]. This enantioselectivity at nAChRs parallels the pattern observed for monoamine transporters and may contribute to the differential behavioral effects observed in nicotine drug discrimination and forced swim test models [1].

nicotinic receptors smoking cessation α4β2 nAChR

Priority Application Scenarios for (R,R)-Hydroxy Bupropion (CAS 192374-15-5) Based on Quantified Differentiation Evidence


Analytical Reference Standard for Stereoselective LC-MS/MS Method Development and Validation

Given the established 4.9-fold higher plasma AUC of (2R,3R)-hydroxybupropion relative to the (2S,3S)-enantiomer in humans [1], (R,R)-Hydroxy Bupropion serves as an essential single-enantiomer reference standard for developing and validating stereoselective bioanalytical methods. Such methods are required for accurate quantification of bupropion metabolites in pharmacokinetic studies, therapeutic drug monitoring, and assessment of CYP2B6-mediated drug-drug interactions. The compound's defined stereochemistry enables precise calibration curves and quality control samples, ensuring regulatory compliance for ANDA submissions and clinical trial bioanalysis.

In Vitro Metabolism Studies Investigating CYP2B6 Polymorphism and Tissue-Specific Reductive Pathways

The 42-fold difference in intrinsic clearance for SS- versus RR-threohydrobupropion formation in human liver microsomes, along with the tissue-specific predominance of RR-threohydrobupropion in intestinal fractions [2], positions (R,R)-Hydroxy Bupropion as a critical substrate for studying CYP2B6 genetic polymorphisms and extrahepatic reductive metabolism. Researchers investigating the impact of CYP2B6*6 and other variant alleles on bupropion disposition require enantiopure (R,R)-Hydroxy Bupropion to dissect the stereospecific contributions to metabolic clearance and to model interindividual variability in bupropion efficacy and toxicity.

Pharmacological Tool for Isolating Non-Noradrenergic and Non-Nicotinic Effects of Bupropion Metabolites

The >19-fold lower norepinephrine uptake inhibition potency and negligible α4β2 nAChR antagonism of (R,R)-hydroxybupropion relative to its (S,S) counterpart [3] make this enantiomer a valuable negative control or baseline tool in in vitro pharmacology assays. Researchers seeking to isolate and attribute specific effects to noradrenergic or nicotinic mechanisms can employ (R,R)-Hydroxy Bupropion as a comparator to confirm that observed effects are stereospecifically mediated by the (S,S)-enantiomer rather than through off-target or non-specific actions of the hydroxybupropion scaffold.

Impurity Profiling and Quality Control for Bupropion API and Finished Dosage Forms

As the predominant circulating hydroxybupropion enantiomer in humans, (R,R)-Hydroxy Bupropion is a specified impurity/degradant in bupropion drug substance and drug product monographs. Its use as a reference standard is mandated for impurity profiling, stability-indicating method validation, and quality control release testing under ICH Q3A/Q3B guidelines. The compound's availability in high purity (>95%) with full certificate of analysis documentation supports pharmaceutical manufacturers and contract research organizations in meeting FDA and EMA regulatory requirements for bupropion-containing products.

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